Cas no 1799421-04-7 (5-Bromo-1H-indazole-3-carboxamide)

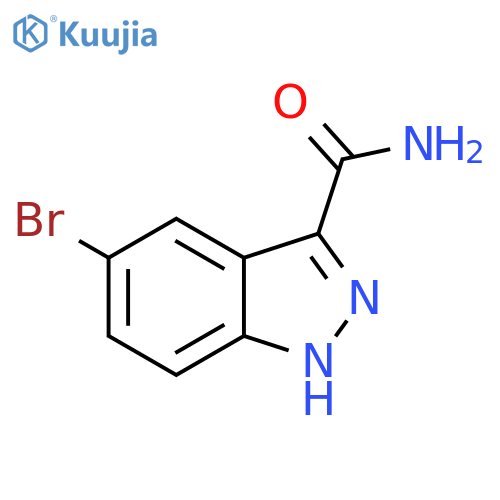

1799421-04-7 structure

商品名:5-Bromo-1H-indazole-3-carboxamide

CAS番号:1799421-04-7

MF:C8H6BrN3O

メガワット:240.056740283966

MDL:MFCD26960109

CID:3163384

PubChem ID:91809596

5-Bromo-1H-indazole-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 5-bromo-1H-indazole-3-carboxamide

- AK167391

- Y10396

- Z1173800291

- CS-0162966

- AC-29515

- DS-9497

- MFCD26960109

- EN300-6532031

- 5-broMo-1H-Indazole-3 -CarboxaMide

- ZWC42104

- PD192513

- 1799421-04-7

- SCHEMBL17039120

- AKOS025287250

- HY-W109442

- 5Br-INACA

- 962-019-9

- 5-Bromo-1H-indazole-3-carboxamide

-

- MDL: MFCD26960109

- インチ: 1S/C8H6BrN3O/c9-4-1-2-6-5(3-4)7(8(10)13)12-11-6/h1-3H,(H2,10,13)(H,11,12)

- InChIKey: BLPIUDHMDGSMME-UHFFFAOYSA-N

- ほほえんだ: BrC1C([H])=C([H])C2=C(C=1[H])C(C(N([H])[H])=O)=NN2[H]

計算された属性

- せいみつぶんしりょう: 238.96942g/mol

- どういたいしつりょう: 238.96942g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 223

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 71.8

じっけんとくせい

- 密度みつど: 1.846±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: 極微溶性(0.23 g/l)(25ºC)、

5-Bromo-1H-indazole-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM256578-5g |

5-Bromo-1H-indazole-3-carboxamide |

1799421-04-7 | 95%+ | 5g |

$933 | 2023-02-17 | |

| abcr | AB462590- |

5-Bromo-1H-indazole-3-carboxamide; . |

1799421-04-7 | €303.70 | 2023-03-31 | |||

| abcr | AB462590-1 g |

5-Bromo-1H-indazole-3-carboxamide; . |

1799421-04-7 | 1g |

€681.30 | 2023-07-18 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VL470-1g |

5-Bromo-1H-indazole-3-carboxamide |

1799421-04-7 | 95+% | 1g |

2827CNY | 2021-05-08 | |

| TRC | B122130-1000mg |

5-Bromo-1H-indazole-3-carboxamide |

1799421-04-7 | 1g |

$ 1525.00 | 2022-06-01 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VL470-5g |

5-Bromo-1H-indazole-3-carboxamide |

1799421-04-7 | 95+% | 5g |

8957CNY | 2021-05-08 | |

| Alichem | A269002835-10g |

5-Bromo-1H-indazole-3-carboxamide |

1799421-04-7 | 95% | 10g |

$1,600.00 | 2022-04-02 | |

| A2B Chem LLC | AF01606-1mg |

5-Bromo-1h-indazole-3-carboxamide |

1799421-04-7 | ≥98% | 1mg |

$59.00 | 2024-04-20 | |

| Aaron | AR00ARW2-1g |

5-broMo-1H-Indazole-3 -CarboxaMide |

1799421-04-7 | 95% | 1g |

$483.00 | 2023-12-14 | |

| 1PlusChem | 1P00ARNQ-250mg |

5-broMo-1H-Indazole-3 -CarboxaMide |

1799421-04-7 | 95% | 250mg |

$211.00 | 2024-06-18 |

5-Bromo-1H-indazole-3-carboxamide 関連文献

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

1799421-04-7 (5-Bromo-1H-indazole-3-carboxamide) 関連製品

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1799421-04-7)5-Bromo-1H-indazole-3-carboxamide

清らかである:99%/99%

はかる:250mg/1g

価格 ($):180.0/404.0